molecular formula C16H27N5O3 B6967505 tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate

tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate

Cat. No.: B6967505
M. Wt: 337.42 g/mol
InChI Key: FBNGDCMWPQZFQI-CHWSQXEVSA-N
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Description

Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a triazole moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the tert-butyl group and the triazole moiety. The carbamoyl group is introduced in the final steps of the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, altering their activity. The piperidine ring may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate: Unique due to its specific substitution pattern and stereochemistry.

    Tert-butyl (2R,3R)-2-methyl-3-[2-(imidazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate: Similar structure but with an imidazole moiety instead of a triazole.

    Tert-butyl (2R,3R)-2-methyl-3-[2-(pyrazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate: Contains a pyrazole ring instead of a triazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-12-13(14(22)17-7-10-20-11-8-18-19-20)6-5-9-21(12)15(23)24-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,22)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGDCMWPQZFQI-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)NCCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)NCCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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